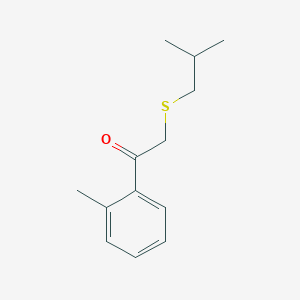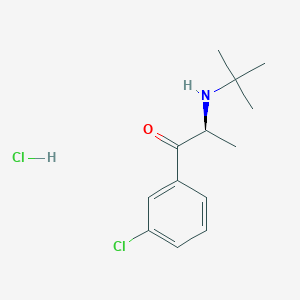
(s)-Bupropion hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-Bupropion hydrochloride is a chiral form of bupropion, a medication primarily used as an antidepressant and smoking cessation aid. It is a norepinephrine-dopamine reuptake inhibitor (NDRI) and is known for its unique pharmacological profile compared to other antidepressants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Bupropion hydrochloride typically involves the following steps:
Preparation of the Intermediate: The process begins with the preparation of a key intermediate, such as 3-chloropropiophenone.
Chiral Resolution: The intermediate undergoes chiral resolution to obtain the desired (s)-enantiomer.
Formation of Bupropion: The (s)-enantiomer is then reacted with tert-butylamine to form (s)-Bupropion.
Hydrochloride Formation: Finally, (s)-Bupropion is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-Bupropion hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Nucleophilic substitution reactions can modify its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophiles like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various metabolites and derivatives of (s)-Bupropion, which may have different pharmacological properties.
Applications De Recherche Scientifique
(s)-Bupropion hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Research on its effects on neurotransmitter systems helps in understanding brain function and disorders.
Medicine: It is extensively studied for its antidepressant and smoking cessation properties.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
(s)-Bupropion hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain. This action is primarily mediated through its interaction with the norepinephrine and dopamine transporters. The compound also has some antagonistic effects on nicotinic acetylcholine receptors, which contributes to its efficacy in smoking cessation.
Comparaison Avec Des Composés Similaires
Similar Compounds
R-Bupropion: The enantiomer of (s)-Bupropion with different pharmacological properties.
Methylphenidate: Another norepinephrine-dopamine reuptake inhibitor used for ADHD.
Amphetamine: A stimulant that also increases norepinephrine and dopamine levels.
Uniqueness
(s)-Bupropion hydrochloride is unique due to its chiral nature, which can result in different pharmacokinetics and pharmacodynamics compared to its racemic mixture or other enantiomers. Its dual role as an antidepressant and smoking cessation aid also sets it apart from other similar compounds.
Propriétés
Numéro CAS |
324548-45-0 |
|---|---|
Formule moléculaire |
C13H19Cl2NO |
Poids moléculaire |
276.20 g/mol |
Nom IUPAC |
(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H/t9-;/m0./s1 |
Clé InChI |
HEYVINCGKDONRU-FVGYRXGTSA-N |
SMILES isomérique |
C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl |
SMILES canonique |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


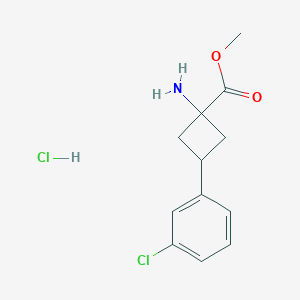
![4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-8-carboxylic acid](/img/structure/B13506111.png)

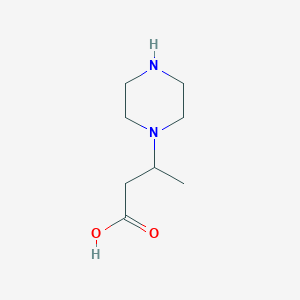
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B13506134.png)
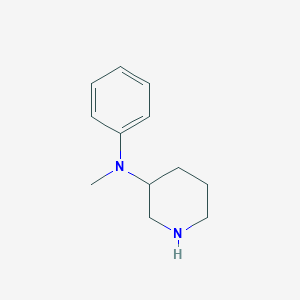
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13506141.png)
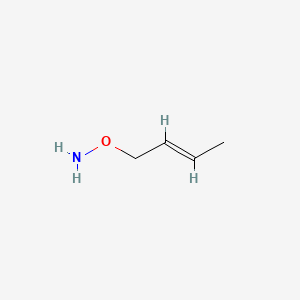

![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
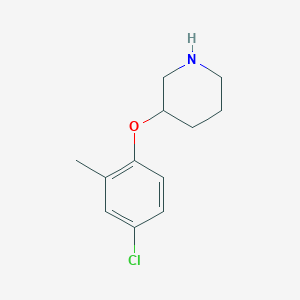
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
